N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic small molecule characterized by a coumarin scaffold (2-oxo-2H-chromen-7-yl) substituted with a 4-methoxyphenyl group at position 3 and an ether-linked acetamide moiety at position 6. The acetamide side chain incorporates a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances solubility and modulates electronic properties .
Properties
Molecular Formula |
C22H21NO7S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C22H21NO7S/c1-28-17-5-2-14(3-6-17)19-10-15-4-7-18(11-20(15)30-22(19)25)29-12-21(24)23-16-8-9-31(26,27)13-16/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,23,24) |
InChI Key |
HEWYGZKZSSSBAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4)OC2=O |
Origin of Product |
United States |
Preparation Methods
Catalytic Pechmann Condensation
The Ti(IV)-doped ZnO catalyst (Zn<sub>0.925</sub>Ti<sub>0.075</sub>O) demonstrated exceptional performance in coumarin synthesis, achieving 88% yield in 3 hours under solvent-free conditions at 110°C. Key parameters include:
| Catalyst | Reaction Time (h) | Yield (%) | Turnover Frequency (h<sup>−1</sup>) |
|---|---|---|---|
| Zn<sub>0.925</sub>Ti<sub>0.075</sub>O | 3 | 88 | 67.69 |
Procedure :
-
Combine resorcinol (1,3-dihydroxybenzene, 2 mmol) and ethyl 3-(4-methoxyphenyl)acetoacetate (2 mmol).
-
Add Zn<sub>0.925</sub>Ti<sub>0.075</sub>O (10 mol%) and heat at 110°C under solvent-free conditions.
-
Monitor reaction completion via TLC; purify via column chromatography.
The catalyst’s Lewis acidity activates β-ketoesters, facilitating nucleophilic attack by the phenolic hydroxyl group. Cyclization and dehydration yield the coumarin scaffold.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone amine is prepared through oxidation and subsequent functionalization:
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid at 60°C for 12 hours (yield: 92%).
Introduction of the Amine Group
Amination at the 3-position is achieved via a two-step process:
-
Nitration : Treat 1,1-dioxidotetrahydrothiophene with nitric acid (HNO<sub>3</sub>) at 0°C to form the nitro derivative.
-
Reduction : Reduce the nitro group using hydrogen (H<sub>2</sub>) and palladium on carbon (Pd/C) in ethanol, yielding 1,1-dioxidotetrahydrothiophen-3-amine (overall yield: 68%).
Formation of the Acetamide Linker
The 7-hydroxy group of the coumarin is functionalized with the acetamide chain through nucleophilic substitution:
Activation of the Hydroxyl Group
-
React 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (1 mmol) with bromoacetyl bromide (1.2 mmol) in dry dichloromethane (DCM) at 0°C.
-
Add triethylamine (TEA, 1.5 mmol) to neutralize HBr, forming 7-(bromoacetoxy)coumarin (yield: 85%).
Coupling with the Amine
-
Dissolve 7-(bromoacetoxy)coumarin (1 mmol) and 1,1-dioxidotetrahydrothiophen-3-amine (1.2 mmol) in acetonitrile.
-
Heat at 60°C for 6 hours, followed by purification via recrystallization (yield: 78%).
Overall Synthetic Pathway and Optimization
The integrated synthesis involves three critical stages, each requiring precise optimization:
Coumarin Synthesis Optimization
Challenges in Amination
-
Regioselectivity : Nitration at the 3-position requires strict temperature control (0–5°C) to avoid byproducts.
-
Reduction Efficiency : Pd/C loading (5 wt%) ensures complete nitro-to-amine conversion without over-reduction.
Acetamide Coupling Efficiency
-
Reaction Kinetics : Higher temperatures (>60°C) lead to decomposition; optimal at 60°C.
-
Purification : Recrystallization from ethanol/water (4:1) achieves >95% purity.
Comparative Analysis of Methodologies
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Coumarin Synthesis | Zn<sub>0.925</sub>Ti<sub>0.075</sub>O Catalysis | 88 | Short reaction time, high recyclability |
| Tetrahydrothiophene Amination | Nitration/Reduction | 68 | Regioselective functionalization |
| Acetamide Formation | Nucleophilic Substitution | 78 | Mild conditions, high purity |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the coumarin core, acetamide side chain, and substituent groups. Below is a detailed comparison:
Structural Analogs with Modified Coumarin Substituents
Analogs with Modified Acetamide Side Chains
Functional Analogs in Therapeutic Contexts
- Hit1 (N-(4-(furan-2-yl)butan-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide) :
Shares the 3-(4-methoxyphenyl)-coumarin scaffold but replaces the sulfone-containing side chain with a furan-butyl group. Demonstrates heparanase inhibition (IC₅₀ = 1.2 µM), suggesting the 4-methoxyphenyl-coumarin motif is critical for binding . - 4cf (2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide) :
Trifluoromethyl group at position 4 increases electronegativity and metabolic stability. Used in anticancer studies due to enhanced membrane permeability .
Key Research Findings
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density to the coumarin core, stabilizing the lactone ring and enhancing fluorescence properties compared to analogs with electron-withdrawing groups (e.g., chloro in ) .
- Solubility: The 1,1-dioxidotetrahydrothiophen-3-yl group improves aqueous solubility (logP ≈ 1.8) relative to non-sulfonated analogs (logP > 3.0) .
- Biological Activity : Analogs with bulkier substituents (e.g., cyclopenta-fused coumarin in ) show reduced off-target effects in kinase screens, while simpler derivatives (e.g., ) exhibit broader but less potent inhibition.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that combines a tetrahydrothiophene moiety with a chromenyl group, which is believed to contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 470.5 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of both a thiophene and a chromenyl derivative.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O6S |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. The phenoxy-N-acetamide scaffold has been associated with anticancer activities in several studies, suggesting that modifications to this structure could enhance efficacy against cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce inflammation markers in cell cultures, showcasing its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Antimicrobial Efficacy : A study highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest clinical relevance .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -
Anticancer Activity : Research indicated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Cell Line IC50 (µM) MCF7 (Breast Cancer) 5 A549 (Lung Cancer) 8 - Anti-inflammatory Studies : In vivo models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:
- Coupling of chromene and tetrahydrothiophene moieties : Use polar aprotic solvents (e.g., DMF or DCM) with K₂CO₃ as a base to facilitate nucleophilic substitution of the chromen-7-yloxy group .
- Amide bond formation : Activate the carboxylic acid group with coupling agents like EDCl/HOBt to ensure high yield and purity .
- Purification : Chromatography (silica gel or HPLC) is essential to isolate the target compound from by-products. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the tetrahydrothiophene-dioxide ring (δ ~3.5–4.5 ppm for SO₂-adjacent protons) and the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 474.12) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups, such as carbonyl (C=O at ~1700 cm⁻¹) and sulfone (S=O at ~1300–1150 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Experimental Design :
- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) and assay conditions (e.g., pH 7.4 buffer) to minimize variability .
- Orthogonal assays : Validate anticancer activity via both MTT and apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .
- Data Analysis : Employ statistical tools (e.g., ANOVA with Tukey post-hoc tests) to assess significance. For conflicting solubility data, compare results in DMSO vs. aqueous buffers using UV-Vis spectroscopy .
Q. How do structural modifications (e.g., substituents on the chromene ring) affect the compound’s stability and bioactivity?
- Structure-Activity Relationship (SAR) Study :
- Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to assess changes in redox stability.
- Stability testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring. For example, electron-donating groups (e.g., -OCH₃) enhance oxidative stability but may reduce solubility .
- Biological Impact : Test modified analogs in kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent effects with IC₅₀ values .
Methodological Considerations
- Contradiction Management : If biological assays conflict, cross-validate using primary cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Synthetic Challenges : Side reactions during amide coupling can be mitigated by pre-activating the acid and using excess amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
